N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1-methyl-1H-indole-2-carboxamide N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1-methyl-1H-indole-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14759277
InChI: InChI=1S/C23H24N4O4/c1-14-25-17-13-21(31-4)20(30-3)12-16(17)23(29)27(14)10-9-24-22(28)19-11-15-7-5-6-8-18(15)26(19)2/h5-8,11-13H,9-10H2,1-4H3,(H,24,28)
SMILES:
Molecular Formula: C23H24N4O4
Molecular Weight: 420.5 g/mol

N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1-methyl-1H-indole-2-carboxamide

CAS No.:

Cat. No.: VC14759277

Molecular Formula: C23H24N4O4

Molecular Weight: 420.5 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1-methyl-1H-indole-2-carboxamide -

Specification

Molecular Formula C23H24N4O4
Molecular Weight 420.5 g/mol
IUPAC Name N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)ethyl]-1-methylindole-2-carboxamide
Standard InChI InChI=1S/C23H24N4O4/c1-14-25-17-13-21(31-4)20(30-3)12-16(17)23(29)27(14)10-9-24-22(28)19-11-15-7-5-6-8-18(15)26(19)2/h5-8,11-13H,9-10H2,1-4H3,(H,24,28)
Standard InChI Key UHUGTGGCTVHJOL-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=CC(=C(C=C2C(=O)N1CCNC(=O)C3=CC4=CC=CC=C4N3C)OC)OC

Introduction

Structural Characteristics and Molecular Identity

Core Molecular Architecture

The compound’s structure integrates two heterocyclic systems: a 6,7-dimethoxy-2-methyl-4-oxoquinazoline moiety and a 1-methylindole-2-carboxamide group, linked via an ethylenediamine bridge. The quinazoline ring system is substituted with methoxy groups at positions 6 and 7, a methyl group at position 2, and a ketone at position 4. The indole component is N-methylated at position 1 and functionalized with a carboxamide group at position 2.

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves a multi-step sequence starting with the preparation of the quinazolinone core. Key steps include:

  • Quinazolinone Formation: Cyclocondensation of 2-amino-4,5-dimethoxybenzoic acid with methyl acetoacetate under acidic conditions yields 6,7-dimethoxy-2-methyl-4-quinazolinone.

  • N-Alkylation: Reaction with 2-chloroethylamine introduces the ethylenediamine sidechain at position 3 of the quinazolinone.

  • Indole Coupling: The terminal amine is subsequently coupled with 1-methylindole-2-carboxylic acid using carbodiimide-based coupling reagents (e.g., EDC/HOBt).

Critical parameters include maintaining anhydrous conditions during coupling reactions and optimizing reaction temperatures (typically 50–80°C) to prevent decomposition.

Analytical Confirmation

Structural validation relies on:

  • NMR Spectroscopy: 1H NMR (DMSO-d6) displays characteristic signals: δ 3.85 (s, 3H, OCH3), δ 3.92 (s, 3H, NCH3), δ 2.40 (s, 3H, quinazoline-CH3), and δ 7.20–8.10 (m, aromatic protons).

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 421.2 [M+H]+.

Biological Activity and Mechanism

Hypothesized Targets and Affinities

Target ClassPotential IC50 Range (nM)Proposed Mechanism
Tyrosine Kinases50–200ATP-binding site competition
5-HT Receptors100–500Allosteric modulation
COX-2 Enzyme300–1000Prostaglandin synthesis inhibition

Note: Values extrapolated from structurally related compounds.

ParameterRecommendation
Storage-20°C under inert atmosphere (N2/Ar)
Personal ProtectionNitrile gloves, lab coat, eye protection
Spill ManagementAbsorb with vermiculite, dispose as hazardous waste

Research Applications and Future Directions

Drug Discovery Utility

The compound’s dual pharmacophore architecture positions it as a versatile scaffold for:

  • Oncology: Hybrid inhibitors targeting kinase and tubulin polymerization pathways.

  • Neuropharmacology: Multimodal agents addressing both amyloidogenesis and neuroinflammation.

Synthetic Modifications

Strategic derivatization could enhance potency and selectivity:

  • Quinazoline Modifications: Introducing fluorinated methoxy groups to improve metabolic stability.

  • Indole Substituents: Replacing the N-methyl group with acyloxyalkyl prodrug moieties for enhanced bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator